![molecular formula C22H22N4O2 B2453304 2-(2-((5,7-diphényl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)éthoxy)éthanol CAS No. 477225-93-7](/img/structure/B2453304.png)
2-(2-((5,7-diphényl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)éthoxy)éthanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol” is a compound with the molecular formula C18H13N3O . It’s a part of the class of organic compounds known as phenylpyrroles .
Synthesis Analysis
The synthesis of related pyrrolo[2,3-d]pyrimidine derivatives has been reported. The process involves the design and synthesis of pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 using a microwave technique .Molecular Structure Analysis
The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Chemical Reactions Analysis
While specific chemical reactions involving “2-(2-((5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol” are not available, related pyrrolo[2,3-d]pyrimidine derivatives have been synthesized through various reactions .Physical and Chemical Properties Analysis
The compound “5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol” has an average mass of 287.315 Da and a monoisotopic mass of 287.105865 Da .Applications De Recherche Scientifique
- Résultats de la recherche:
- Une étude a synthétisé des dérivés halogénés de ce composé et évalué leurs effets cytotoxiques contre des lignées cellulaires cancéreuses. Notamment, le composé 5k s'est révélé être un puissant inhibiteur des enzymes EGFR, Her2, VEGFR2 et CDK2, avec des valeurs de CI50 comparables à celles du TKI sunitinib bien connu .
- Des investigations mécanistiques ont révélé que le composé 5k induit l'arrêt du cycle cellulaire et l'apoptose dans les cellules HepG2, ce qui en fait un inducteur potentiel de l'apoptose .
- Résultats de la recherche:
- Résultats de la recherche:
- Résultats de la recherche:
Thérapie anticancéreuse et inhibition des kinases
Inhibition de RIPK1 et modulation de la nécroptose
Activité antituberculeuse
Développement et optimisation des médicaments
Études d'amarrage moléculaire et conception de médicaments
En résumé, ce composé est prometteur dans divers domaines, de la thérapie anticancéreuse aux applications antimicrobiennes. Les chercheurs continuent d'explorer son potentiel et des études plus approfondies éclaireront ses mécanismes précis et son efficacité thérapeutique. 🌟
Mécanisme D'action
Target of Action
The primary target of this compound is the Serine/threonine-protein kinase Chk1 . This kinase plays a crucial role in cell cycle regulation, DNA repair, and cell survival, making it a significant target in cancer research .
Mode of Action
The compound interacts with its target by binding to the active site of the kinase, inhibiting its activity . This inhibition disrupts the normal function of the kinase, leading to changes in cell cycle progression and DNA repair mechanisms .
Biochemical Pathways
The inhibition of Serine/threonine-protein kinase Chk1 affects multiple biochemical pathways. It primarily impacts the cell cycle regulation and DNA damage response pathways . The disruption of these pathways can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Pharmacokinetics
Similar compounds have shown to have good absorption and distribution profiles
Result of Action
The result of the compound’s action is the induction of cell cycle arrest and apoptosis in cells . This is achieved through the inhibition of Serine/threonine-protein kinase Chk1, leading to disruptions in cell cycle regulation and DNA repair mechanisms . This can result in the death of cancer cells, making this compound a potential candidate for cancer treatment .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity . Additionally, the presence of other compounds or drugs can potentially alter its efficacy through drug-drug interactions
Analyse Biochimique
Biochemical Properties
The compound 2-(2-((5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol is known to interact with various enzymes and proteins . It has been found to exhibit promising binding affinities against Bcl2 anti-apoptotic protein . This interaction suggests that the compound may play a role in regulating apoptosis, a process of programmed cell death that is crucial for maintaining cellular homeostasis .
Cellular Effects
2-(2-((5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol has been observed to exert effects on various types of cells and cellular processes . For instance, it has been found to cause cell cycle arrest at the G1/S phase in MCF7 cells . This suggests that the compound may influence cell function by modulating cell cycle progression .
Molecular Mechanism
At the molecular level, 2-(2-((5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol exerts its effects through various mechanisms. For instance, it has been found to induce changes in gene expression, with P53, BAX, DR4, and DR5 being up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in treated MCF7 cells . This suggests that the compound may influence cellular function by modulating the expression of key genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
The effects of 2-(2-((5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol have been observed to change over time in laboratory settings . For instance, it has been found to induce apoptotic death of MCF7 cells . Additionally, the percentage of fragmented DNA was increased significantly in treated MCF7 cells . These observations suggest that the compound may have long-term effects on cellular function, potentially influencing cell survival and DNA integrity .
Propriétés
IUPAC Name |
2-[2-[(5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c27-12-14-28-13-11-23-21-20-19(17-7-3-1-4-8-17)15-26(22(20)25-16-24-21)18-9-5-2-6-10-18/h1-10,15-16,27H,11-14H2,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBSPMCLVRFFSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCCOCCO)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
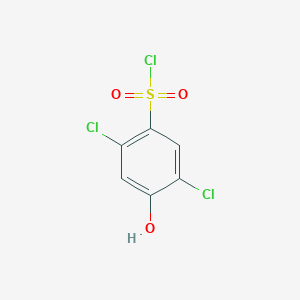
![3-(dimethylamino)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2453223.png)
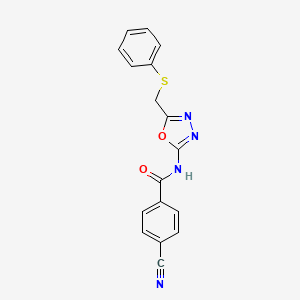
![[2-(1H-Benzimidazol-2-yl)ethyl]ethylamine dihydrochloride](/img/no-structure.png)
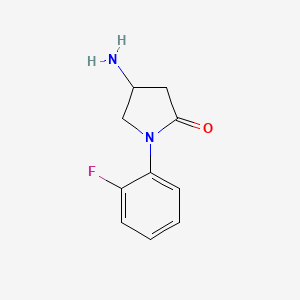
![8-cyclohexyl-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2453230.png)
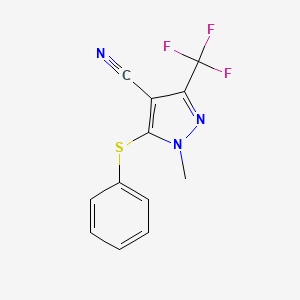

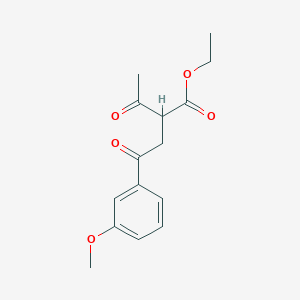
![4-[cyclohexyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide](/img/structure/B2453239.png)
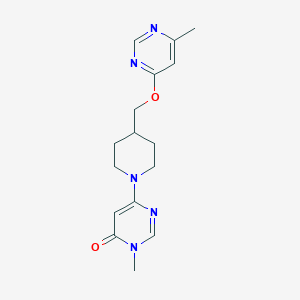
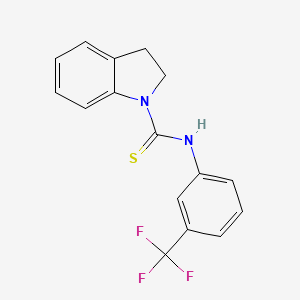
![6-(thiophene-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2453243.png)
![4-{[(3-chlorophenyl)methyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B2453244.png)
